Biotin methyl ester CAS number
Biotin methyl ester CAS number
An In-depth Technical Guide to Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin methyl ester is the methyl ester derivative of biotin (Vitamin B7), a crucial coenzyme in all domains of life.[1][2] By masking the carboxylic acid group of the valeric acid side chain, the methyl ester modification enhances solubility in organic solvents and makes it a versatile intermediate for chemical synthesis.[3] This guide provides a comprehensive overview of biotin methyl ester, including its chemical properties, synthesis, and applications in research, with a focus on its role in biotinylation techniques and as an analog in studying biotin-dependent metabolic pathways.
Core Properties of Biotin Methyl Ester
Biotin methyl ester, also known as methyl biotinate or D-(+)-Biotin Methyl Ester, is primarily used as a protected intermediate in the synthesis of more complex biotin derivatives.[4][5] Its fundamental role is to facilitate reactions where the carboxylic acid group of biotin needs to be temporarily inactivated.
CAS Number: 608-16-2
Quantitative Data Summary
The key physicochemical properties of (+)-Biotin Methyl Ester are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 608-16-2 | |
| Molecular Formula | C₁₁H₁₈N₂O₃S | |
| Molecular Weight | 258.34 g/mol | |
| Melting Point | ~166.5 °C | |
| Appearance | White Powder / Crystalline Solid | |
| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
| Alternate Names | Methyl Biotinate, d-Biotin Methyl Ester |
Synthesis and Experimental Protocols
Synthesis of Biotin Methyl Ester
Biotin methyl ester is typically synthesized from D-biotin through esterification. A common laboratory method involves reacting biotin with methanol in the presence of an acid catalyst or using a methylating agent like diazomethane.
Experimental Protocol: Acid-Catalyzed Esterification of Biotin
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Dissolution: Suspend D-biotin in anhydrous methanol.
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Catalysis: Add a suitable acid catalyst (e.g., thionyl chloride or a strong acid resin) dropwise while cooling the mixture in an ice bath.
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Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure biotin methyl ester crystals.
Caption: General reaction scheme for the synthesis of biotin methyl ester.
Applications in Research and Drug Development
While biotin itself is a vital coenzyme, biotin methyl ester serves primarily as a research tool and synthetic intermediate. Its enhanced solubility in organic solvents facilitates its use in bioconjugation and the design of biochemical probes.
Biotinylation and Protein Labeling
Biotin methyl ester can be further modified to create reactive esters (e.g., NHS esters) that covalently link the biotin moiety to proteins, nucleic acids, or other biomolecules. This process, known as biotinylation, leverages the extraordinarily strong and specific interaction between biotin and proteins like avidin and streptavidin for detection, purification, and immobilization applications.
Experimental Protocol: General Workflow for Protein Biotinylation
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Reagent Preparation: Prepare the protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Prepare the biotinylating reagent (derived from biotin methyl ester) in an organic solvent like DMSO.
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Biotinylation Reaction: Add the biotinylating reagent to the protein solution at a specific molar ratio. Incubate the reaction at room temperature or 4°C for a defined period (e.g., 1-2 hours).
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Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted biotinylating reagent.
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Purification: Remove excess, unreacted biotinylating reagent from the biotinylated protein using dialysis, size-exclusion chromatography, or a desalting column.
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Characterization: Confirm the extent of biotinylation using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
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Application: The purified biotinylated protein is now ready for use in downstream applications like Western blotting, ELISA, or affinity chromatography.
Caption: A typical workflow for labeling a target protein with biotin.
Role in Metabolic and Signaling Pathways
Biotin is a covalently bound coenzyme for carboxylase enzymes, which are critical for metabolism, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. While biotin methyl ester is not the active form, the study of biotin synthesis pathways, particularly in bacteria like E. coli, reveals the natural occurrence of a key methyl ester intermediate.
The E. coli Biotin Synthesis Pathway
In E. coli, the synthesis of pimelic acid, a precursor to biotin, involves a modified fatty acid synthesis pathway. The process is initiated by the enzyme BioC, which methylates the ω-carboxyl group of a malonyl-thioester. This methylation creates malonyl-ACP methyl ester, a primer that is elongated through two cycles of fatty acid synthesis to produce pimeloyl-ACP methyl ester. The enzyme BioH then hydrolyzes the methyl ester to yield pimeloyl-ACP, which enters the final stages of biotin ring assembly. This pathway highlights a natural biological strategy where methyl esterification is used to direct a substrate through a specific metabolic route.
Caption: Role of methyl ester intermediates in the E. coli biotin pathway.
